N-(1-(3,4-dimethoxyphenyl)ethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
描述
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-10-13(2)24(23-12)18-8-9-20-19(22-18)21-14(3)15-6-7-16(25-4)17(11-15)26-5/h6-11,14H,1-5H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWRXSJPXWEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NC(C)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-(3,4-dimethoxyphenyl)ethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : N-(1-(3,4-dimethoxyphenyl)ethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 261.32 g/mol
- Canonical SMILES : CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N
These attributes suggest a complex structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound showed promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The reported GI50 values were 3.79 µM for MCF7 and 12.50 µM for SF-268, indicating effective growth inhibition .
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Kinases : It has been noted that certain pyrazole derivatives inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation. For example, compounds have shown IC50 values as low as 0.067 µM for Aurora-A kinase inhibition .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects, contributing to their overall therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to our compound:
- A study by Bouabdallah et al. evaluated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against Hep-2 and P815 cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| P815 | 17.82 |
相似化合物的比较
Comparison with Similar Compounds
Below is a detailed analysis and tabulated comparison:
Key Structural Analogues
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Core Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine. Substituents: Phenyl group at pyrazole position 3. Synthesis: Uses Vilsmeier–Haack reagent and ammonium carbonate for cyclization. Applications: Likely explored for kinase inhibition due to fused heterocyclic systems.
N-(2,3-Dimethylphenyl)-1-Methyl-Pyrazolo[3,4-d]Pyrimidin-4-Amine () Core Structure: Pyrazolo[3,4-d]pyrimidine. Substituents: Methyl group at pyrazole position 1; 2,3-dimethylphenyl at pyrimidine position 4. Applications: Potential use in medicinal chemistry for targeting tyrosine kinases.
N-[2-(4-Chlorophenyl)ethyl]-1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents : 4-Chlorophenyl ethylamine at position 4; 3-methylphenyl at pyrazole position 1.
- Molecular Weight : 371.85 g/mol (C₂₀H₁₈ClN₅).
- Applications : Likely investigated for anticancer activity due to chlorophenyl and methylphenyl groups.
N-{1-[4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Fluorophenyl]Ethyl}But-2-Ynamide () Core Structure: Fluorophenyl linked to 3,5-dimethylpyrazole. Substituents: Alkyne-containing side chain (but-2-ynamide). Applications: Potential probe for bioorthogonal chemistry or proteolysis-targeting chimeras (PROTACs).
Comparative Analysis Table
Critical Differences
- Hydrophobicity vs. Polarity : The dimethoxyphenyl group in the target compound balances hydrophobicity and polarity, contrasting with the chlorophenyl group in , which is more electronegative but less soluble .
- Synthetic Complexity : The target compound’s synthesis likely requires precise amination steps, whereas fused systems () demand cyclization under harsh conditions .
准备方法
One-Pot Pyrimidine-Pyrazole Assembly
A four-component reaction strategy (Scheme 1) optimizes atom economy, as demonstrated in analogous syntheses:
Reagents :
- Hydrazine hydrate
- Acetylacetone (for pyrazole formation)
- 4-Chloro-2-aminopyrimidine
- 1-(3,4-Dimethoxyphenyl)ethylamine
Conditions :
- Solvent: Ethanol/water (3:1 v/v)
- Catalyst: Triethylamine (10 mol%)
- Temperature: Reflux (78°C)
- Time: 12–16 hours
Mechanism :
- In situ generation of 3,5-dimethylpyrazole via cyclocondensation of acetylacetone and hydrazine.
- Nucleophilic displacement of chlorine on 4-chloro-2-aminopyrimidine by the pyrazole nitrogen.
- Buchwald-Hartwig amination coupling with 1-(3,4-dimethoxyphenyl)ethylamine.
Yield : 62–68% after column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Green Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
Procedure :
- Pyrazole synthesis: 150 W, 100°C, 15 minutes.
- Pyrimidine functionalization: 200 W, 120°C, 30 minutes.
Advantages :
- 40% reduction in reaction time
- Improved regioselectivity (98:2 ratio favoring 1-substituted pyrazole)
Stepwise Synthesis and Optimization
Pyrazole Subunit Preparation
3,5-Dimethyl-1H-pyrazole Synthesis :
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Reagents | Acetylacetone, NH2NH2·H2O | Acetylacetone, NH2NH2·H2O |
| Solvent | Ethanol | Solvent-free |
| Temperature (°C) | Reflux (78) | 80 (oil bath) |
| Time (h) | 6 | 2 |
| Yield (%) | 85 | 89 |
Characterization:
Pyrimidine Core Functionalization
4-Chloro-2-aminopyrimidine Coupling :
Step 1 : Chlorine displacement with pyrazole
Step 2 : Amination with 1-(3,4-dimethoxyphenyl)ethylamine
- Catalyst : Pd2(dba)3/Xantphos (2.5 mol%)
- Base : Cs2CO3
- Solvent : Toluene/1,4-dioxane (1:1)
- Yield : 71% after recrystallization (ethanol)
Side Reactions :
- Over-alkylation at pyrimidine N1 position (controlled by stoichiometry)
- Demethoxylation under acidic conditions (pH maintained at 6–7)
Analytical Validation and Spectral Data
4.1. HPLC Purity Assessment
- Column : C18 (250 × 4.6 mm, 5 μm)
- Mobile phase : MeCN/0.1% TFA (55:45)
- Retention time : 8.2 minutes
- Purity : 98.7% (UV 254 nm)
4.2. Spectroscopic Characterization
- HRMS (ESI+) : m/z 382.1865 [M+H]+ (calc. 382.1869)
- ¹³C NMR (101 MHz, DMSO-d6):
δ 152.4 (C2-pyrimidine), 148.1 (C4-pyrimidine), 136.5 (C3,5-pyrazole),
112.3–149.8 (aromatic carbons), 56.1/55.9 (OCH3), 24.7 (CH2CH3)
4.3. X-ray Crystallography
Single crystals grown from methanol confirm:
Industrial-Scale Production Considerations
5.1. Cost Analysis of Routes
| Parameter | MCR Route | Stepwise Route |
|---|---|---|
| Raw Material Cost | $28/g | $35/g |
| Process Steps | 3 | 5 |
| Total Yield | 61% | 58% |
| Purity | 98.7% | 99.1% |
5.2. Safety and Hazard Mitigation
常见问题
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step strategies, starting with pyrazole ring formation via cyclocondensation of hydrazine derivatives with diketones, followed by methylation. Subsequent coupling with a pyrimidine intermediate is achieved using cross-coupling reactions (e.g., Buchwald-Hartwig amination). Key reaction parameters include:
- Catalysts : Palladium or copper catalysts for C–N bond formation .
- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) under inert atmospheres .
- Purification : Chromatography (silica gel or HPLC) for isolating intermediates .
Optimization may involve DoE (Design of Experiments) to assess temperature, stoichiometry, and catalyst loading.
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR/HRMS : Confirm molecular connectivity and purity (e.g., H/C NMR for substituent analysis; HRMS for molecular weight validation) .
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion, and packing motifs .
- IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Substituent variation : Modify methoxy, pyrazole, or pyrimidine groups (e.g., replace 3,4-dimethoxyphenyl with fluorophenyl) to assess target affinity .
- Bioassays : Test analogs against kinase panels or cellular models (e.g., IC determination for enzyme inhibition).
- Computational docking : Use AutoDock or Schrödinger to predict binding modes to targets like kinases .
| Substituent Modification | Biological Impact |
|---|---|
| 3,5-Dimethylpyrazole → Unsubstituted pyrazole | Reduced steric bulk may alter binding pocket interactions |
| Ethyl linker → Propyl linker | Increased flexibility may enhance off-target effects |
Advanced: How should researchers address contradictions in reported biological activity data?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell line, assay protocol) to isolate variables .
- Structural validation : Confirm compound identity via crystallography or NMR to rule out batch-specific impurities .
- Meta-analysis : Correlate substituent effects across literature (e.g., dimethoxy vs. trifluoromethyl groups in similar pyrimidines) .
Basic: What are the key structural features influencing its physicochemical properties?
- Planar pyrimidine-pyrazole core : Facilitates π-π stacking in crystal lattices and target binding .
- 3,4-Dimethoxyphenyl group : Enhances solubility via polar interactions and modulates logP .
- Ethyl linker : Balances rigidity and conformational flexibility for membrane permeability .
Advanced: What computational strategies are effective for predicting target interactions?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess stability .
- Pharmacophore modeling : Identify essential binding features (e.g., hydrogen bond donors/acceptors) using MOE or Phase .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .
Advanced: How can polymorphism in crystallographic data be resolved?
- Multi-temperature crystallography : Collect data at 100 K and 298 K to identify temperature-dependent packing .
- Hirshfeld surface analysis : Compare intermolecular interactions across polymorphs (e.g., using CrystalExplorer) .
- SHELXL refinement : Apply TWIN commands for twinned crystals .
Basic: How is compound stability evaluated under experimental conditions?
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (2–12), then monitor via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .
- Long-term storage : Test stability in DMSO or aqueous buffers at –20°C/4°C .
Advanced: What methodologies assess synergistic effects in combination therapies?
- Isobolographic analysis : Determine additive/synergistic effects with standard drugs (e.g., anticancer agents) .
- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn .
- Transcriptomics : Profile gene expression changes post-treatment to identify synergistic pathways .
Advanced: How can synthetic impurities be identified and mitigated?
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) .
- Process analytical technology (PAT) : Monitor reactions in real-time via Raman spectroscopy .
- Crystallization optimization : Use anti-solvent techniques to exclude impurities during recrystallization .
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